7-ÄTHYL-10-HYDROXYCAMPTOTHECIN, 98 Prozent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

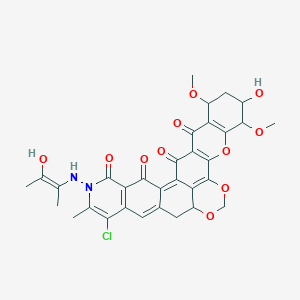

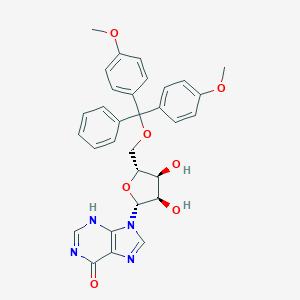

7-Ethyl-10-hydroxycamptothecin, also known as SN-38, is the active metabolite of the anticancer drug irinotecan, derived from camptothecin, a natural alkaloid extract from the Chinese tree Camptotheca acuminata. It exhibits potent anticancer properties, primarily through the inhibition of topoisomerase I, essential for DNA replication and transcription (Ciotti et al., 1999).

Synthesis Analysis

The synthesis of 7-ethyl-10-hydroxycamptothecin involves modifications from camptothecin, focusing on enhancing its solubility and pharmacological properties. Novel derivatives have been synthesized for better antitumor activity and solubility, retaining the essential E lactone ring structure (Sawada et al., 1991).

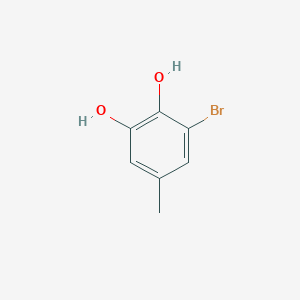

Molecular Structure Analysis

The molecular structure of SN-38, including its lactone ring, contributes to its mechanism of action by intercalating into DNA strands and inhibiting topoisomerase I. The lactone ring is crucial for maintaining anticancer activity, with alterations leading to changes in efficacy (Ali et al., 2016).

Chemical Reactions and Properties

SN-38 undergoes glucuronidation by UGT1A1 enzymes, converting it into a less active form. This process impacts the drug's effectiveness and is subject to individual genetic variations (Jinno et al., 2003).

Physical Properties Analysis

The physical properties of SN-38, such as poor water solubility and stability, pose challenges for clinical use. Innovations like solid lipid nanoparticles have been developed to improve its solubility and therapeutic potential (Mosallaei et al., 2016).

Chemical Properties Analysis

The chemical properties of SN-38, particularly its active lactone form and its conversion to the inactive carboxylate form at physiological pH, influence its clinical efficacy. Efforts to stabilize the lactone form and enhance solubility are key to maximizing therapeutic outcomes (Thakur et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel gegen Darmkrebs

SN38 hat sich als ein hochwirksames und selektives Antikrebsmittel gegen Darmkrebs erwiesen . Es hat eine 100- bis 1000-fach höhere Antikrebseffizienz als Irinotecan in vitro . Forscher haben SN38-Glukose-Konjugate (Glu-SN38) entdeckt, die aufgrund ihrer selektiven Aufnahme über Glukosetransporter, die in den meisten Krebsarten überexprimiert werden, Krebszellen angreifen können . Eines der Konjugate namens 5b zeigte eine hohe Potenz und Selektivität gegenüber der menschlichen Darmkrebszelllinie HCT116 .

Verbesserte Löslichkeit

Die klinische Anwendung von SN38 wurde aufgrund des sehr engen therapeutischen Fensters und der schlechten Wasserlöslichkeit eingeschränkt . Forscher haben jedoch zwei Arten von SN38-Ligand-Komplexen gefunden, die SN38 durch Molekül-Docking- und Moleküldynamik-Simulationsmethoden löslich machen . Dieser Prozess lieferte nicht nur wertvolle Informationen zur Verbesserung der Löslichkeit von SN38, sondern trug auch zur Entdeckung wirksamer potentieller Komplexe bei, die SN38 schnell und wissenschaftlich löslich machen .

Hemmung der Enterovirus 71 (EV71)-Infektion

SN38 wurde zur Hemmung der Enterovirus 71 (EV71)-Infektion verwendet . EV71 ist einer der Hauptverursacher für Hand-, Fuß- und Mundkrankheit (HFMD) und kann bei Kindern auch schwere neurologische Erkrankungen auslösen.

Chemosensitivitäts-Screening von Pankreaskarzinomzellen

SN38 wurde verwendet, um die Chemosensitivität von Pankreaskarzinomzellen zu untersuchen . Dies hilft bei der Identifizierung der effektivsten Chemotherapeutika zur Behandlung von Pankreaskarzinomen.

Umkehrung der Multidrug-Resistenz (MDR)

Wirkmechanismus

Mode of Action

SN-38 inhibits DNA topoisomerase I, halting DNA synthesis and causing frequent DNA single-strand breaks . It also acts as a potent and reversible inhibitor of BRD4 . The entrapment of SN-38 in liposomes results in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .

Pharmacokinetics

The entrapment of sn-38 in liposomes results in a more stable and soluble form of the drug, which improves its bioavailability .

Action Environment

The efficacy and stability of SN-38 can be influenced by environmental factors. For instance, the solubility of SN-38 can be improved by forming complexes with certain ligands, which can enhance its delivery to tumor sites . Additionally, the safety data sheet for 7-Ethyl-10-Hydroxycamptothecin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions indicate that the compound’s action can be influenced by its physical state and exposure conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 7-Ethyl-10-hydroxycamptothecin include the development of SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters . These conjugates have shown high potency and selectivity against human colorectal cancer cell line HCT116 .

Biochemische Analyse

Biochemical Properties

7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .

Cellular Effects

7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Dosage Effects in Animal Models

The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .

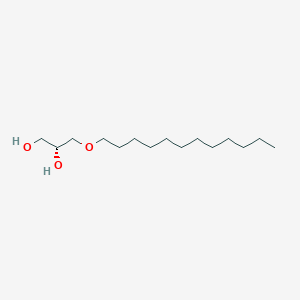

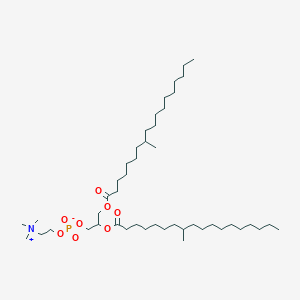

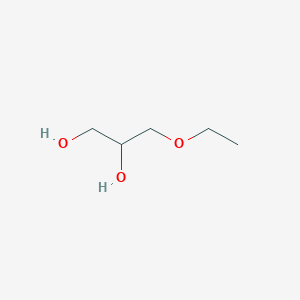

Metabolic Pathways

7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .

Transport and Distribution

The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .

Subcellular Localization

Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .

Eigenschaften

IUPAC Name |

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUQFLSWWSXTSZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)